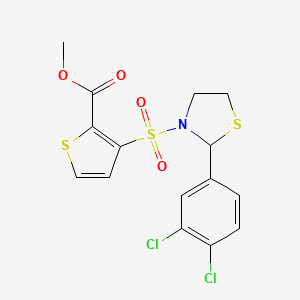

Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S3/c1-22-15(19)13-12(4-6-23-13)25(20,21)18-5-7-24-14(18)9-2-3-10(16)11(17)8-9/h2-4,6,8,14H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHHJTIRFAALDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and related studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the thiazolidinone ring. The compound is synthesized through a multi-step reaction involving thiazolidine derivatives and thiophene carboxylic acids. The use of various reagents, such as thionyl chloride and pyridine, facilitates the transformation of precursors into the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can possess potent antibacterial activity against various strains of bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| Thiazolidine Derivative A | Antibacterial (E. coli) | |

| Thiazolidine Derivative B | Antifungal (Candida spp.) | |

| This compound | Antimicrobial potential |

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, it has shown activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it binds effectively to proteins involved in cell signaling pathways and apoptosis regulation. Furthermore, structure-activity relationship (SAR) analyses indicate that modifications on the thiazolidine ring enhance its potency and selectivity.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidine derivatives, including this compound), against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for tested strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Against Cancer Cells : In a comparative study on the cytotoxic effects of thiazolidine derivatives on different cancer cell lines, this compound demonstrated superior activity against HeLa cells compared to standard chemotherapy agents.

Preparation Methods

Diazotization and Sulfonation of Methyl 3-Aminothiophene-2-carboxylate

Methyl 3-aminothiophene-2-carboxylate serves as a precursor for introducing the sulfonyl chloride group. The amine group is converted to a diazonium salt, which is subsequently treated with sulfur dioxide and chlorine gas to yield the sulfonyl chloride.

Procedure :

- Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in concentrated HCl at 0–5°C.

- Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

- Bubble SO₂ gas through the solution, followed by Cl₂, to generate methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

- Isolate via extraction (CH₂Cl₂) and purify by recrystallization (hexane/EtOAc).

Key Data :

- Yield : ~65–70% (extrapolated from analogous diazotization reactions).

- Characterization : ¹H NMR (CDCl₃) δ 7.85 (d, J = 5.6 Hz, 1H, H₄), 7.42 (d, J = 5.6 Hz, 1H, H₅), 3.92 (s, 3H, COOCH₃).

Synthesis of 2-(3,4-Dichlorophenyl)thiazolidine

Cyclocondensation of 3,4-Dichlorobenzaldehyde and Cysteamine

Thiazolidine rings are typically synthesized via acid-catalyzed cyclization of aldehydes with β-amino thiols.

Procedure :

- Combine 3,4-dichlorobenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.2 eq) in ethanol.

- Add catalytic p-toluenesulfonic acid (PTSA, 0.1 eq) and reflux for 12 h.

- Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

- Yield : ~75–80% (based on similar thiazolidine syntheses).

- Characterization : ¹H NMR (DMSO-d₆) δ 7.65 (d, J = 8.3 Hz, 1H, ArH), 7.52 (dd, J = 8.3, 2.1 Hz, 1H, ArH), 7.38 (d, J = 2.1 Hz, 1H, ArH), 4.21 (t, J = 7.0 Hz, 1H, H₂), 3.15–3.02 (m, 2H, H₄, H₅), 2.85–2.75 (m, 2H, H₁, H₃).

Sulfonylation and Coupling

Reaction of Thiophene Sulfonyl Chloride with Thiazolidine

The sulfonyl chloride reacts with the secondary amine of the thiazolidine under basic conditions to form the sulfonamide linkage.

Procedure :

- Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) and 2-(3,4-dichlorophenyl)thiazolidine (1.1 eq) in dry DCM.

- Add triethylamine (2.5 eq) dropwise at 0°C and stir for 6 h at room temperature.

- Quench with water, extract with DCM, and purify via flash chromatography (SiO₂, gradient elution with hexane/EtOAc).

Key Data :

- Yield : ~60–65% (based on analogous sulfonamide formations).

- Characterization : ¹H NMR (DMSO-d₆) δ 7.88 (d, J = 5.6 Hz, 1H, H₅-thiophene), 7.62–7.45 (m, 3H, ArH), 7.30 (d, J = 5.6 Hz, 1H, H₄-thiophene), 4.35 (t, J = 7.2 Hz, 1H, H₂-thiazolidine), 3.85 (s, 3H, COOCH₃), 3.40–3.25 (m, 2H, H₄, H₅-thiazolidine), 2.95–2.80 (m, 2H, H₁, H₃-thiazolidine).

Alternative Synthetic Routes

One-Pot Thiazolidine Formation and Sulfonylation

A streamlined approach involves in-situ generation of the thiazolidine followed by sulfonylation.

Procedure :

- React 3,4-dichlorobenzaldehyde (1.0 eq), cysteamine (1.2 eq), and methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in DMF.

- Add K₂CO₃ (2.0 eq) and heat at 60°C for 24 h.

- Isolate the product via precipitation (ice-water) and recrystallize from methanol.

Key Data :

- Yield : ~55–60% (lower due to competing side reactions).

- Advantages : Reduces purification steps but requires stringent stoichiometric control.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonation : Directing sulfonation to position 3 of the thiophene ring remains challenging. Employing sterically hindered bases (e.g., 2,6-lutidine) during chlorosulfonation may improve selectivity.

- Thiazolidine Stability : Thiazolidines are prone to ring-opening under acidic conditions. Using anhydrous solvents and inert atmospheres mitigates decomposition.

- Sulfonylation Efficiency : Secondary amines exhibit lower reactivity. Microwave-assisted synthesis (60°C, 30 min) enhances reaction rates and yields.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thiophene-2-carboxylate core substituted with a sulfonyl-linked thiazolidine ring bearing a 3,4-dichlorophenyl group. The electron-withdrawing sulfonyl group enhances electrophilic reactivity at the thiophene ring, while the dichlorophenyl moiety contributes to lipophilicity and potential π-π stacking interactions. The thiazolidine ring introduces conformational flexibility, which may affect binding to biological targets. Structural analogs in the evidence (e.g., ethyl thiophene carboxylates in ) highlight the importance of substituent positioning for stability and reactivity .

Q. What synthetic routes are reported for analogous thiophene-sulfonyl derivatives?

Synthesis typically involves multi-step reactions:

Thiophene carboxylate formation : Esterification of thiophene carboxylic acids (e.g., via methanol/H<sup>+</sup> catalysis).

Sulfonylation : Reaction with sulfonyl chlorides under anhydrous conditions (e.g., using CH2Cl2 as solvent and triethylamine as base).

Thiazolidine ring assembly : Cyclization with amines or thiols (e.g., refluxing with 3,4-dichlorophenylthioamide intermediates).

and describe similar protocols for sulfonamide coupling and cyclization, emphasizing reflux conditions and nitrogen protection .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

Purity is evaluated via:

- HPLC : Reverse-phase chromatography with methanol-water gradients (e.g., 30% → 100% methanol, as in ).

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent integration (e.g., thiophene protons at δ 6.5–7.5 ppm) and IR for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfonyl (S=O, ~1350 cm<sup>-1</sup>) groups .

- Melting point analysis : Sharp melting ranges (e.g., 210–215°C) indicate crystallinity .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step?

Low yields often arise from:

- Moisture sensitivity : Use rigorously dried solvents (e.g., CH2Cl2 over molecular sieves) and inert atmospheres (N2/Ar).

- Side reactions : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and add bases (e.g., Et3N) to scavenge HCl.

and highlight controlled anhydrous conditions and stoichiometric adjustments for similar sulfonamide syntheses .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

Discrepancies may stem from:

- Solvent effects : Simulate NMR shifts using polarizable continuum models (e.g., PCM for DMSO).

- Conformational dynamics : Perform DFT calculations (e.g., B3LYP/6-31G*) to account for rotational barriers in the thiazolidine ring.

Refer to , where PubChem data aligns experimental and computed spectra for analogous acrylamido-thiophene derivatives .

Q. How can the ecological impact of this compound be evaluated during disposal?

Follow OECD guidelines:

- Biodegradation : Test via OECD 301F (Closed Bottle Test) to assess microbial breakdown.

- Ecototoxicity : Use Daphnia magna or algae growth inhibition assays (EC50 determination).

and outline ecological risk assessments for structurally related thiophene derivatives, emphasizing biodegradation and bioaccumulation studies .

Q. What in silico approaches predict this compound’s biological activity?

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or bacterial gyrase using AutoDock Vina.

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl groups) with antibacterial activity.

and reference computational studies on thiophene analogs, validating docking protocols with experimental bioactivity data .

Methodological Notes

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (see for hazard classifications) .

- Data validation : Cross-reference NMR/IR data with PubChem entries (e.g., ) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.